

Application Notes and Protocols: EC359

Treatment for Patient-Derived Organoids

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Compound of Interest

Compound Name: EC359

Cat. No.: B2459536

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Introduction

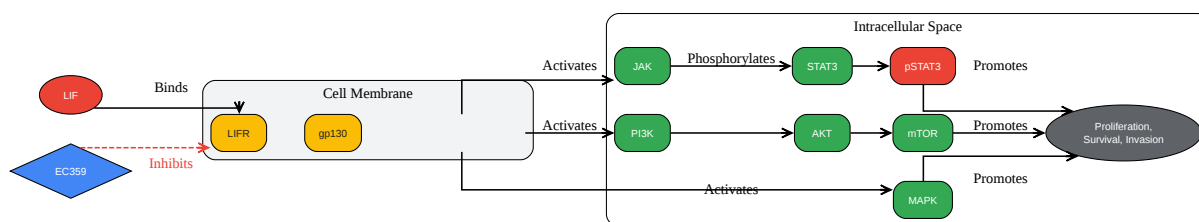
EC359 is a first-in-class, orally bioavailable small molecule inhibitor of the Leukemia Inhibitory Factor Receptor (LIFR).[1][2][3] LIFR, along with its ligand, Leukemia Inhibitory Factor (LIF), is implicated in cancer progression, metastasis, maintenance of cancer stem cells, and resistance to therapy.[1][3][4] **EC359** directly binds to LIFR, effectively blocking the interaction with LIF and other ligands such as Cardiotrophin-1 (CTF1), Ciliary Neurotrophic Factor (CNTF), and Oncostatin M (OSM).[1][3] This inhibition disrupts downstream oncogenic signaling pathways, including the JAK/STAT3, PI3K/AKT/mTOR, and MAPK pathways, leading to anti-proliferative effects, induction of apoptosis, and reduced invasiveness in cancer cells.[1][2][4]

Patient-derived organoids (PDOs) have emerged as a critical preclinical model, closely recapitulating the genetic and phenotypic heterogeneity of a patient's tumor. The application of **EC359** to PDOs provides a powerful platform for assessing patient-specific responses to LIFR inhibition and advancing personalized medicine strategies. This document provides detailed protocols for the treatment of PDOs with **EC359** and methods for evaluating its therapeutic efficacy.

Mechanism of Action of EC359

EC359 functions as a competitive inhibitor at the LIF/LIFR binding interface. By occupying the binding site on LIFR, **EC359** prevents the association of LIF and other IL-6 family cytokines,

thereby inhibiting the formation of the active LIFR/gp130 signaling complex. This blockade leads to the attenuation of downstream signaling cascades crucial for tumor growth and survival.



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Figure 1: Simplified signaling pathway of LIFR and the inhibitory action of **EC359**.

Data Presentation

The following tables summarize representative quantitative data on the efficacy of **EC359** in patient-derived and cell line-derived organoid models.

Table 1: Effect of **EC359** on the Viability of Patient-Derived Endometrial Cancer Organoids

Organoid Line	EC359 Concentration	% Viability Reduction (Compared to Vehicle)
Patient 1	Dose-dependent	Significant
Patient 2	Dose-dependent	Significant
Patient 3	Dose-dependent	Significant

Data is qualitative as reported in the abstract; specific IC50 values were not provided.[5]

Table 2: IC50 of **EC359** in Cell Line-Derived Pancreatic Cancer Organoids

Organoid Model	Assay	IC50
Murine Pancreatic Cancer (FC1245) + Stellate (ImPaSC) Cells (3D)	MTT Assay	~10 μ M
Murine Pancreatic Cancer (FC1245) + Stellate (ImPaSC) Cells (2D co-culture)	MTT Assay	~0.7 μ M

Data from a 7-day 3D culture treated on days 4, 5, and 6, and a 72-hour 2D culture.

Experimental Protocols

The following protocols provide a framework for treating patient-derived organoids with **EC359** and assessing its impact on viability, apoptosis, and invasion.

Patient-Derived Organoid (PDO) Culture and **EC359** Treatment

This protocol describes the general steps for culturing PDOs and treating them with **EC359**. Specific culture media and conditions should be optimized for the organoid type.

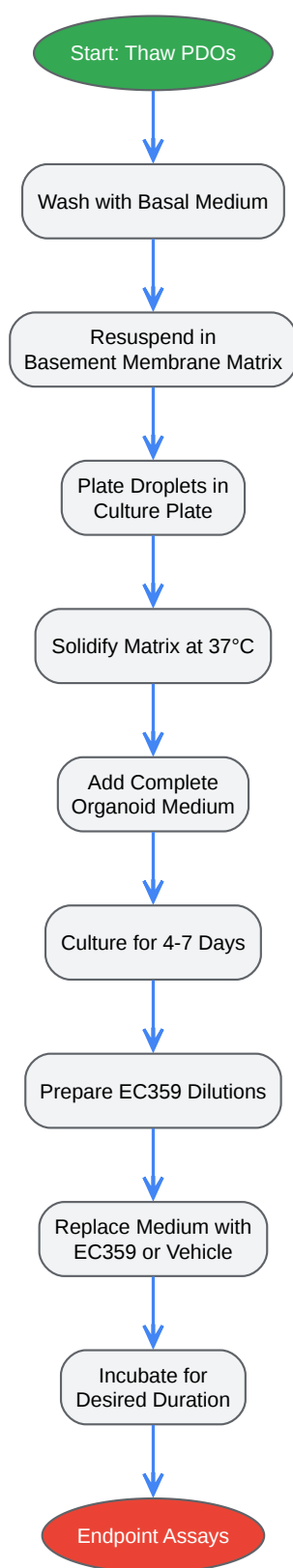
Materials:

- Patient-derived organoids
- Basement membrane matrix (e.g., Matrigel®)
- Organoid culture medium (tissue-specific)
- **EC359** (stock solution in DMSO)
- Vehicle control (DMSO)
- Phosphate-buffered saline (PBS)

- 6-well or 24-well tissue culture plates

Procedure:

- Thawing and Seeding PDOs:
 - Thaw cryopreserved PDOs rapidly in a 37°C water bath.
 - Wash the organoids with basal medium to remove cryoprotectant.
 - Resuspend the organoid fragments in the basement membrane matrix on ice.
 - Plate droplets of the organoid-matrix suspension into pre-warmed culture plates.
 - Allow the matrix to solidify at 37°C for 15-30 minutes.
 - Overlay with the appropriate complete organoid culture medium.
- **EC359** Treatment:
 - Culture the organoids for 4-7 days to allow for stabilization and growth.
 - Prepare serial dilutions of **EC359** in organoid culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
 - Carefully replace the medium in each well with the medium containing the desired concentration of **EC359** or vehicle control.
 - Incubate the organoids for the desired treatment duration (e.g., 72 hours for endpoint assays or as per the experimental design). For longer-term experiments, replenish the medium with fresh **EC359** every 2-3 days.



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Figure 2: Workflow for PDO culture and treatment with **EC359**.

Organoid Viability Assay (CellTiter-Glo® 3D)

This assay determines the number of viable cells in 3D culture by quantifying ATP.

Materials:

- **EC359**-treated and control PDOs in a 96-well plate
- CellTiter-Glo® 3D Cell Viability Assay kit
- Plate shaker
- Luminometer

Procedure:

- Equilibrate the 96-well plate with organoids and the CellTiter-Glo® 3D Reagent to room temperature for approximately 30 minutes.
- Add a volume of CellTiter-Glo® 3D Reagent to each well equal to the volume of culture medium.
- Mix the contents on a plate shaker for 5 minutes to induce cell lysis.
- Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
- Measure the luminescence using a luminometer.
- Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V Staining)

This protocol is for dissociating organoids into single cells for flow cytometric analysis of apoptosis.

Materials:

- **EC359**-treated and control PDOs

- Cell recovery solution (e.g., Corning® Cell Recovery Solution)
- Dissociation reagent (e.g., TrypLE™)
- Annexin V-FITC Apoptosis Detection Kit
- Propidium Iodide (PI) or 7-AAD
- Flow cytometer

Procedure:

- Harvest organoids by incubation in cell recovery solution on ice to dissolve the basement membrane matrix.
- Dissociate the organoids into single cells using a dissociation reagent at 37°C.
- Wash the cells with cold PBS.
- Resuspend the cells in 1X Binding Buffer at a concentration of 1×10^6 cells/mL.
- Add Annexin V-FITC and a viability dye (PI or 7-AAD) to the cell suspension.
- Incubate at room temperature in the dark for 15 minutes.
- Analyze the cells by flow cytometry within one hour.

Invasion Assay (Matrigel® Invasion Chamber)

This assay measures the invasive potential of organoid-derived cells.

Materials:

- **EC359**-treated and control PDOs
- Matrigel® Invasion Chambers (8.0 µm pore size)
- Organoid culture medium with and without chemoattractant (e.g., FBS)

- Cotton swabs
- Staining solution (e.g., Crystal Violet)
- Microscope

Procedure:

- Dissociate organoids into single cells as described in the apoptosis assay protocol.
- Resuspend the cells in serum-free medium.
- Add the cell suspension to the upper chamber of the Matrigel-coated inserts.
- Add medium containing a chemoattractant to the lower chamber.
- Incubate for 24-48 hours.
- Remove non-invading cells from the upper surface of the membrane with a cotton swab.
- Fix and stain the invading cells on the lower surface of the membrane.
- Count the number of invaded cells under a microscope.

Conclusion

EC359 presents a promising therapeutic strategy for cancers driven by LIFR signaling. The use of patient-derived organoids as a preclinical model allows for a more accurate prediction of patient response to **EC359**. The protocols outlined in these application notes provide a comprehensive framework for researchers to investigate the efficacy of **EC359** in a patient-relevant context, thereby accelerating the translation of this targeted therapy into the clinic.

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